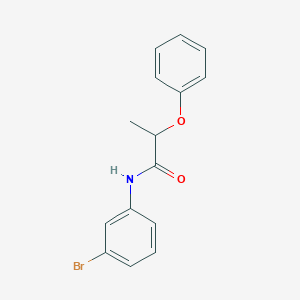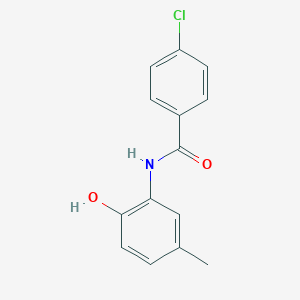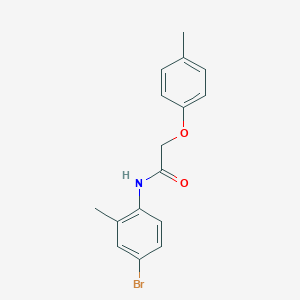![molecular formula C25H19NO2 B291425 N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291425.png)
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C25H19NO2 It belongs to the class of aromatic carboxamides and is characterized by the presence of a biphenyl structure substituted with a phenoxy group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with 2-phenoxyaniline. The reaction can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond.
-
Direct Amidation: : Biphenyl-4-carboxylic acid is reacted with 2-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
-
Catalytic Amidation: : An alternative method involves the use of a catalyst such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond with 2-phenoxyaniline. This method can provide good to excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The phenoxy group and the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy or biphenyl substituents.
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing activity against various cancer cell lines.
Materials Science: Due to its aromatic structure, the compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound’s ability to interact with biological targets such as enzymes makes it useful in studying enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . It may also interact with cellular proteins, affecting cell viability and proliferation.
Vergleich Mit ähnlichen Verbindungen
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
Biphenyl-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
N-phenylbiphenyl-4-carboxamide: Similar structure but without the phenoxy substitution, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)biphenyl-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H19NO2 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-(2-phenoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27) |
InChI-Schlüssel |
PVWHTHLIGVLUGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



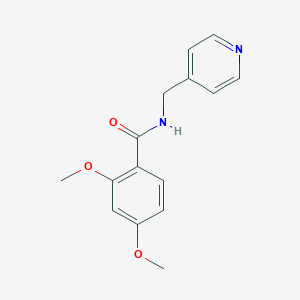

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
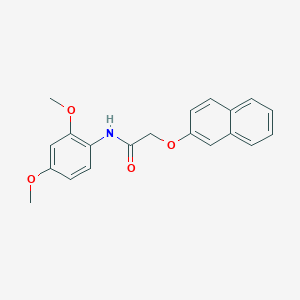
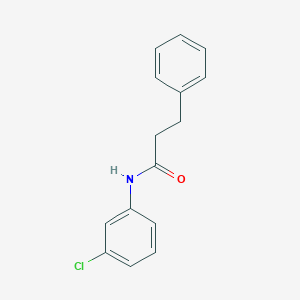

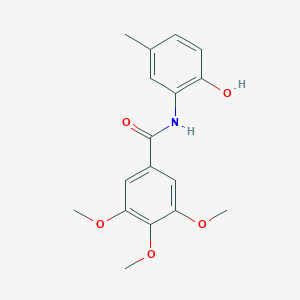
![N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide](/img/structure/B291360.png)
